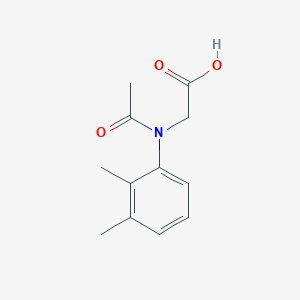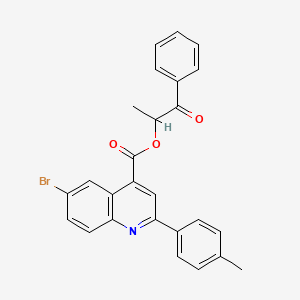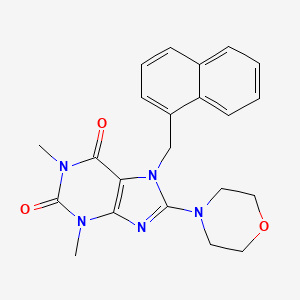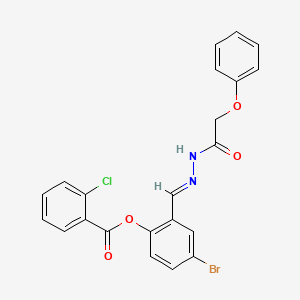
trimethyl(octadecyl)azanium;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(octadecyl)azanium;hydrobromide, also known as octadecyltrimethylammonium bromide, is a quaternary ammonium compound. It is commonly used as a surfactant and has applications in various fields due to its unique chemical properties. The compound appears as a white or nearly white crystalline powder and is soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(octadecyl)azanium;hydrobromide typically involves the reaction of octadecylamine with methyl bromide. The process is carried out in a pressure vessel where octadecylamine is dissolved in a suitable solvent like isopropanol, and a small amount of base is added as a catalyst. The mixture is then heated to 120-150°C, and methyl bromide is slowly introduced under a pressure of 0.4-0.5 MPa. The reaction is allowed to proceed for about 2 hours, after which the product is cooled, diluted with water, and packaged .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and high yield. The final product is often purified through recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(octadecyl)azanium;hydrobromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and can be used as a phase transfer catalyst in various organic reactions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions that can replace the bromide ion.
Ion-Exchange Reactions: Commonly performed in aqueous solutions where the compound exchanges its bromide ion with other anions present in the solution.
Major Products
The major products of these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be trimethyl(octadecyl)azanium hydroxide .
Wissenschaftliche Forschungsanwendungen
Trimethyl(octadecyl)azanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various organic synthesis reactions.
Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery systems.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of trimethyl(octadecyl)azanium;hydrobromide involves its ability to disrupt cell membranes due to its surfactant properties. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecyltrimethylammonium bromide: Similar in structure but with a shorter alkyl chain.
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with an even shorter alkyl chain.
Uniqueness
Trimethyl(octadecyl)azanium;hydrobromide is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting lipid bilayers compared to its shorter-chain counterparts .
Eigenschaften
Molekularformel |
C21H47BrN+ |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
trimethyl(octadecyl)azanium;hydrobromide |
InChI |
InChI=1S/C21H46N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1; |
InChI-Schlüssel |
SZEMGTQCPRNXEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086346.png)
![N-(3,4-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086351.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B15086353.png)
![1-heptyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B15086358.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B15086364.png)

![N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B15086382.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086391.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086398.png)
![2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15086424.png)
![3-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15086425.png)

